molecular formula C22H25ClN2O5S B11778732 Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Cat. No.: B11778732
M. Wt: 465.0 g/mol
InChI Key: QWKITEGTKUIZTK-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a thiophene ring, a piperidine moiety, and a chlorinated phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid, which is then converted to its amide derivative.

    Thiophene Ring Construction: The thiophene ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-acetylthiophene.

    Coupling Reactions: The phenoxyacetamide intermediate is then coupled with the thiophene derivative under specific conditions to form the desired compound.

    Piperidine Carbonylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.

    Substitution: The chlorinated phenoxy group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Medicine

In medicine, research might focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential pathways might involve binding to enzymes or receptors, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxylate
  • Methyl 2-(2-(4-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate

Uniqueness

Compared to similar compounds, Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is unique due to the presence of the piperidine-1-carbonyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H25ClN2O5S/c1-13-11-15(23)7-8-16(13)30-12-17(26)24-20-18(22(28)29-3)14(2)19(31-20)21(27)25-9-5-4-6-10-25/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,24,26)

InChI Key

QWKITEGTKUIZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)N3CCCCC3)C)C(=O)OC

Origin of Product

United States

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